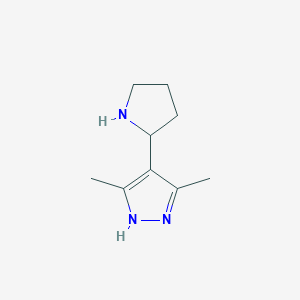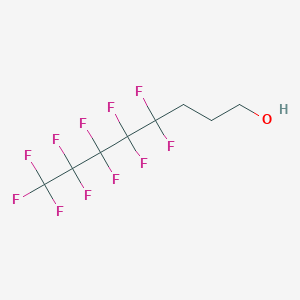
3-(Perfluoropentyl)propan-1-ol
Übersicht
Beschreibung
3-(Perfluoropentyl)propan-1-ol is a chemical compound with the molecular formula C8H7F11O . It is a member of the alcohol family, which are organic compounds characterized by the presence of one or more hydroxyl (-OH) functional groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon backbone (propan-1-ol) with a perfluoropentyl group attached to the third carbon . The perfluoropentyl group is a five-carbon chain in which all the hydrogen atoms have been replaced by fluorine atoms, making it highly electronegative and potentially reactive .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Convenient Syntheses of Fluorinated Alcohols Babadzhanova et al. (2005) developed a synthetic procedure to obtain various hexafluoro-2-organyl-propan-2-ols, demonstrating the significance of fluorinated alcohols in chemical synthesis. The study outlines conditions for selectively forming these compounds and their trimethylsilyl derivatives, highlighting the relevance of 3-(Perfluoropentyl)propan-1-ol in synthetic chemistry (Babadzhanova et al., 2005).
Fluorinated Alcohols in Solvent Systems Fioroni et al. (2003) studied 1,1,1-Trifluoro-propan-2-ol (TFIP) to understand the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. The research provides insights into the behavior of these compounds in aqueous solutions, which can be extrapolated to understand the properties of similar fluorinated alcohols like this compound (Fioroni et al., 2003).
Synthesis of Perfluoroalkyl Alcohols N. Hieu et al. (2012) highlighted the synthesis of Perfluorooctyl)propan-2-ol, closely related to this compound, using a two-step alcoholization process. The study provides valuable information on the synthesis and yields of related fluorinated alcohols, underlining their importance in chemical manufacturing (N. Hieu et al., 2012).
Spectroscopy and Interaction with Other Compounds
Spectroscopy in Solvent Systems Kiefer et al. (2020) explored the interaction of imidazolium ionic liquids with propan-1-ol using Raman scattering and infrared absorption spectroscopy. This research might offer a framework to understand how this compound interacts with other substances at a molecular level (Kiefer et al., 2020).
Synthesis of Fluorescent Donor-Acceptor Systems Horita et al. (2007) demonstrated the utility of tert-propargyl alcohols, closely related to this compound, in synthesizing fluorescent donor-acceptor systems. This indicates the potential applications of such fluorinated alcohols in developing advanced materials and chemical sensors (Horita et al., 2007).
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


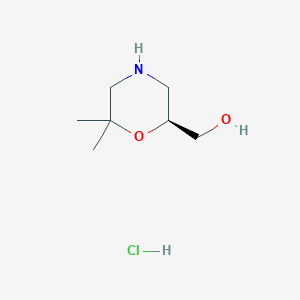
![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)
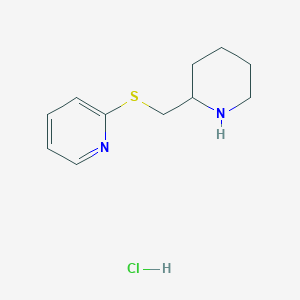
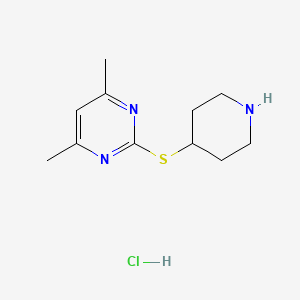
![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)
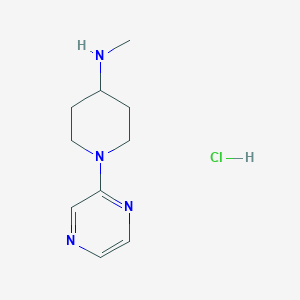
![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
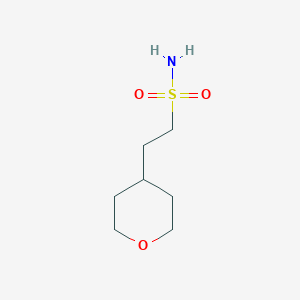


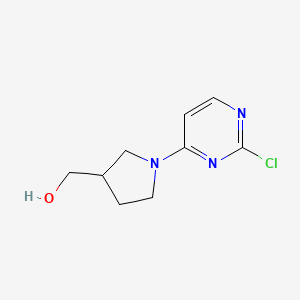
![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)

